2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Description
This compound features a dichlorophenyl group (2,4-dichloro substitution) and a fluorobenzoyl-substituted phenyl ring connected via an acetonitrile bridge. Its molecular structure combines halogenated aromatic systems, which are common in bioactive molecules, particularly antifungals and kinase inhibitors. The presence of chlorine and fluorine atoms enhances lipophilicity and metabolic stability, while the nitrile group may participate in hydrogen bonding or act as a bioisostere for other functional groups .
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2FNO/c22-16-7-10-18(20(23)11-16)19(12-25)13-1-3-14(4-2-13)21(26)15-5-8-17(24)9-6-15/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKYNGPRWDWZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorobenzonitrile with 4-fluorobenzoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetic acid.
Reduction: 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Electronic Effects
(a) 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile (CAS 339115-18-3)
- Structural Difference : Replaces the 2,4-dichlorophenyl group with a 4-methylphenyl moiety.
- Impact : The methyl group increases steric bulk but reduces electron-withdrawing effects compared to chlorine. This may lower binding affinity to hydrophobic enzyme pockets but improve solubility due to reduced halogen content. Molecular weight: 329.37 g/mol; purity: 97% .
(b) 3,4-Dichlorophenylacetonitrile (CAS 3215-64-3)
- Structural Difference : Chlorine atoms at the 3,4-positions instead of 2,4-positions.
- Impact : Altered steric and electronic profiles; the 3,4-dichloro configuration may disrupt planar binding interactions compared to the 2,4-isomer. Similarity score: 0.89 .
(c) 2-(4-benzoylphenyl)acetonitrile (CAS 21192-61-0)
Functional Group Modifications
(a) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS 61437-85-2)
- Structural Difference: Incorporates an amino group and methyl substituent.
- However, it may also reduce stability under oxidative conditions .
(b) 2-[(2,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
- Structural Difference : Replaces the fluorobenzoyl group with a sulfanyl and trifluoromethyl group.
- Impact : The sulfur atom enables disulfide bond formation, while the trifluoromethyl group enhances electron-withdrawing effects. This combination could improve pharmacokinetic properties but increase synthetic complexity .
Pharmacologically Relevant Analogs
(a) Terconazole and Itraconazole
- Structural Comparison : These antifungals share the 2,4-dichlorophenyl motif but include triazole rings instead of acetonitrile.
- Impact : The triazole group enhances antifungal activity by binding to cytochrome P450 enzymes. The target compound’s nitrile group may serve a similar role but with distinct kinetics .
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on structural formula.
Biological Activity
2-(2,4-Dichlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile, commonly referred to by its chemical structure CID 3738681, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C21H12Cl2FNO. The compound features two aromatic rings substituted with chlorine and fluorine atoms, which are known to influence biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds with halogenated phenyl groups can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use in antibiotic development.
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Anticancer Studies
A study focused on the anticancer properties of related compounds highlighted the importance of halogen substitution in enhancing cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction .
Antimicrobial Activity
Research has identified that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for therapeutic applications .
Neuropharmacological Research
Investigations into the neuropharmacological effects of related compounds have revealed potential interactions with neurotransmitter receptors. These compounds may modulate receptor activity, impacting conditions such as anxiety and depression. For example, certain derivatives showed binding affinity to GABA receptors, which are crucial in mediating inhibitory neurotransmission .
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | In vitro studies demonstrated that halogenated derivatives inhibited proliferation in breast cancer cells (MCF-7) with IC50 values in the micromolar range. |
| Antimicrobial Efficacy | A series of synthesized analogs exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties. |
| Neuropharmacological Effects | Molecular docking studies revealed potential binding sites on GABA receptors for related compounds, suggesting a mechanism for anxiolytic effects. |
Q & A
Q. Basic
- Proteomics : Acts as a photoaffinity label for crosslinking protein-ligand complexes via UV-induced nitrile-to-ketenimine rearrangement .
- Receptor Studies : Modulates GABA-A receptor activity in structural analogs, making it a candidate for neurological disorder research .
- Fluorescent Probes : Derivatives with appended fluorophores (e.g., dansyl groups) track subcellular localization in live-cell imaging .
What experimental design approaches minimize variability in pharmacological activity studies?
Q. Advanced
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., concentration, incubation time) to identify critical factors affecting receptor binding .
- High-Throughput Screening (HTS) : Uses automated dose-response assays (IC₅₀ determination) with internal controls (e.g., reference inhibitors) to normalize batch effects.
- QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity, guiding analog synthesis for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
